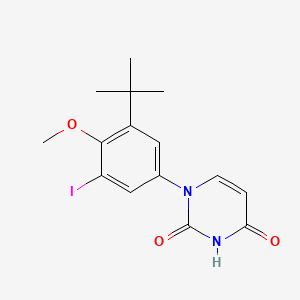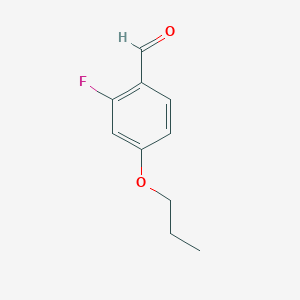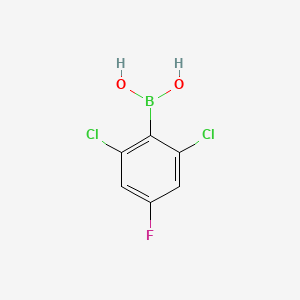
Ácido 2,6-dicloro-4-fluorofenilborónico
Descripción general
Descripción
“2,6-Dichloro-4-fluorophenylboronic acid” is a chemical compound with the CAS Number: 1451392-99-6 . It has a molecular weight of 208.81 . The compound is typically stored at -20°C in a hygroscopic, inert atmosphere . It is a solid substance that is white to off-white in color .
Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-4-fluorophenylboronic acid” is C6H4BCl2FO2 . The InChI Code is 1S/C6H4BCl2FO2/c8-4-1-3 (10)2-5 (9)6 (4)7 (11)12/h1-2,11-12H .Chemical Reactions Analysis
While specific chemical reactions involving “2,6-Dichloro-4-fluorophenylboronic acid” are not available, boronic acids are known to be involved in various reactions. For example, they are used in Suzuki coupling reactions .Physical and Chemical Properties Analysis
The melting point of “2,6-Dichloro-4-fluorophenylboronic acid” is between 145 - 147°C, and its predicted boiling point is 320.1±52.0 °C . The compound has a predicted density of 1.55±0.1 g/cm3 . It is slightly soluble in acetonitrile and chloroform . The predicted pKa value is 8.08±0.58 .Aplicaciones Científicas De Investigación
Aplicaciones de Detección
Ácido 2,6-dicloro-4-fluorofenilborónico: se utiliza en aplicaciones de detección debido a su capacidad de interactuar con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro . Esta interacción es fundamental para el desarrollo de ensayos homogéneos y sistemas de detección heterogéneos. El grupo ácido borónico del compuesto puede formar complejos covalentes reversibles con azúcares y otros dioles, lo que lo convierte en un excelente receptor para bioanalitos en tecnologías de sensores.
Etiquetado Biológico y Manipulación de Proteínas
La reactividad del compuesto con los dioles también permite su uso en el etiquetado biológico y la manipulación de proteínas . Se puede emplear para modificar proteínas, lo cual es esencial para comprender las funciones e interacciones de las proteínas en los sistemas biológicos. Esta aplicación es particularmente significativa en el estudio de las glicoproteínas y otras proteínas modificadas postraduccionalmente.
Desarrollo de Terapéuticos
Los ácidos borónicos, incluido el ácido 2,6-dicloro-4-fluorofenilborónico, se están explorando por su potencial en el desarrollo terapéutico . Sus propiedades únicas les permiten interactuar con enzimas y otras moléculas biológicas, que pueden aprovecharse para crear nuevos medicamentos. Por ejemplo, los ácidos borónicos se han utilizado para inhibir los proteasomas, que son objetivos prometedores para la terapia del cáncer.
Tecnologías de Separación
En el campo de las tecnologías de separación, el ácido 2,6-dicloro-4-fluorofenilborónico se puede utilizar para facilitar la separación de diferentes biomoléculas . Su capacidad para unirse a ciertos azúcares se puede explotar en la cromatografía y otros métodos de separación, lo cual es valioso para purificar mezclas biológicas complejas.
Electroforesis de Moléculas Glicadas
El compuesto también se utiliza en la electroforesis de moléculas glicadas . Esta aplicación es importante para el análisis de la hemoglobina glicosilada en el manejo de la diabetes, así como para la separación y caracterización de otras proteínas glicadas.
Sistemas de Liberación Controlada
This compound: desempeña un papel en la creación de polímeros para sistemas de liberación controlada . Estos sistemas se pueden diseñar para responder a la concentración de glucosa, lo que los hace útiles para la administración de insulina en el tratamiento de la diabetes.
Métodos Analíticos
La porción de ácido borónico del compuesto se utiliza como un bloque de construcción para micropartículas en métodos analíticos . Estas micropartículas se pueden diseñar para tener interacciones específicas con las moléculas diana, mejorando la sensibilidad y la selectividad de varias técnicas analíticas.
Síntesis Orgánica
Por último, el ácido 2,6-dicloro-4-fluorofenilborónico es un reactivo valioso en la síntesis orgánica . Se puede utilizar en reacciones de acoplamiento de Suzuki, que son fundamentales para la construcción de moléculas orgánicas complejas, incluidos los productos farmacéuticos y los polímeros.
Safety and Hazards
“2,6-Dichloro-4-fluorophenylboronic acid” is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Boron-containing compounds, including boronic acids, have been gaining interest in medicinal chemistry due to their potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that “2,6-Dichloro-4-fluorophenylboronic acid” could have potential applications in these areas.
Mecanismo De Acción
Target of Action
The primary target of the compound 2,6-Dichloro-4-fluorophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2,6-Dichloro-4-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 2,6-Dichloro-4-fluorophenylboronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Result of Action
The molecular and cellular effects of the action of 2,6-Dichloro-4-fluorophenylboronic acid are the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2,6-Dichloro-4-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the SM coupling reaction . .
Análisis Bioquímico
Biochemical Properties
2,6-Dichloro-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. It interacts with enzymes, proteins, and other biomolecules through covalent bonding with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that contain active site serine residues . The compound’s ability to form reversible covalent bonds makes it a valuable tool in biochemical research and drug development.
Cellular Effects
2,6-Dichloro-4-fluorophenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This compound can also modulate gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2,6-Dichloro-4-fluorophenylboronic acid exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by forming covalent bonds with active site residues, leading to a decrease in enzymatic function . Additionally, this compound can activate certain enzymes by stabilizing their active conformations. Changes in gene expression are mediated through interactions with transcriptional regulators, which can either enhance or repress the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-fluorophenylboronic acid can change over time due to its stability and degradation properties. The compound is hygroscopic and should be stored at -20°C under an inert atmosphere to maintain its stability . Over time, degradation products may form, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-fluorophenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic effects such as cellular stress, apoptosis, and organ damage have been observed. Threshold effects are critical in determining the safe and effective dosage range for experimental and therapeutic applications.
Metabolic Pathways
2,6-Dichloro-4-fluorophenylboronic acid is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in the cell.
Transport and Distribution
Within cells and tissues, 2,6-Dichloro-4-fluorophenylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-fluorophenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with target biomolecules in the appropriate cellular context. The compound’s effects on cellular function are closely linked to its subcellular distribution.
Propiedades
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQDVRYPXXJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263653 | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-99-6 | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dichloro-4-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)





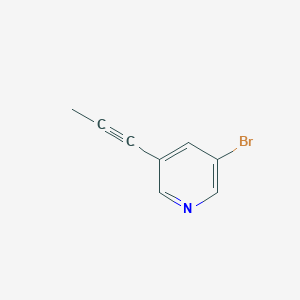
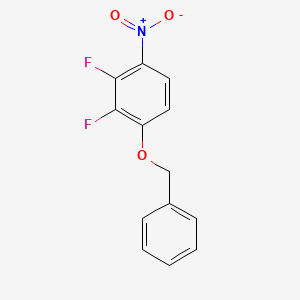

![2-Bromo-6-nitro-1H-benzo[d]imidazole](/img/structure/B1443023.png)
